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Compound of Interest

Compound Name: 4-Methyl-1H-indol-3-amine

Cat. No.: B15252986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 4-
Methyl-1H-indol-3-amine, a significant indole amine derivative. Due to the limited availability

of published experimental data for this specific molecule, this guide combines theoretical

predictions based on analogous compounds with general principles of spectroscopic analysis.

This document is intended to serve as a foundational resource for researchers engaged in the

synthesis, analysis, and application of this compound in fields such as medicinal chemistry and

materials science.

Molecular Structure and Properties
4-Methyl-1H-indol-3-amine, with the chemical formula C₉H₁₀N₂, is a derivative of tryptamine.

The structure consists of an indole ring system, which is a bicyclic structure composed of a

benzene ring fused to a pyrrole ring, with a methyl group substituted at the fourth position and

an amine group at the third position.

Table 1: Predicted Physicochemical Properties of 4-Methyl-1H-indol-3-amine
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Property Value Source

Molecular Weight 146.19 g/mol Calculated

C₉H₁₀N₂ Calculated

InChI Key
JXYGLMATGAAIBU-

UHFFFAOYSA-N
Predicted

CAS Number 1018656-65-9 Tentative

Spectroscopic Characterization
Detailed experimental spectra for 4-Methyl-1H-indol-3-amine are not readily available in the

public domain. The following sections provide predicted spectroscopic data based on the

analysis of structurally similar compounds, including 4-methyl-1H-indole and various 3-

aminoindole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Methyl-1H-indol-3-amine

Solvent: CDCl₃
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Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J, Hz)

NH (indole) 8.0 - 8.2 br s -

H-2 7.0 - 7.2 s -

H-5 7.1 - 7.3 t 7.5 - 8.0

H-6 6.9 - 7.1 d 7.5 - 8.0

H-7 7.3 - 7.5 d 7.5 - 8.0

CH₃ 2.4 - 2.6 s -

NH₂ 1.5 - 2.5 br s -

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Methyl-1H-indol-3-amine

Solvent: CDCl₃

Carbon Predicted Chemical Shift (ppm)

C-2 ~123

C-3 ~115

C-3a ~128

C-4 ~130

C-5 ~120

C-6 ~122

C-7 ~111

C-7a ~136

CH₃ ~18

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 4-Methyl-1H-indol-3-amine is expected to show characteristic absorption bands for the N-H

and C-N bonds of the amine and indole groups, as well as aromatic C-H and C=C vibrations.

Table 4: Predicted IR Absorption Frequencies for 4-Methyl-1H-indol-3-amine

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H stretch (indole) 3400 - 3500 Medium

N-H stretch (primary amine) 3300 - 3400 (two bands) Medium

Aromatic C-H stretch 3000 - 3100 Medium

Aliphatic C-H stretch 2850 - 2960 Medium

C=C stretch (aromatic) 1580 - 1620 Medium-Strong

N-H bend (primary amine) 1550 - 1650 Strong

C-N stretch 1200 - 1350 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-Methyl-1H-indol-3-amine, electron ionization (EI) would likely result in a

molecular ion peak (M⁺) corresponding to its molecular weight.

Table 5: Predicted Mass Spectrometry Data for 4-Methyl-1H-indol-3-amine

Ion Predicted m/z

[M]⁺ 146

[M-NH₂]⁺ 130

[M-CH₃]⁺ 131

Experimental Protocols
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Detailed experimental protocols for the synthesis and characterization of 4-Methyl-1H-indol-3-
amine are not explicitly available. However, a general workflow for its synthesis and analysis

can be proposed based on standard organic chemistry techniques.

Synthesis Workflow
A plausible synthetic route to 4-Methyl-1H-indol-3-amine would involve the reduction of a

corresponding nitro or cyano precursor.

4-Methyl-1H-indole Nitration
(e.g., HNO₃/H₂SO₄) 4-Methyl-3-nitro-1H-indole Reduction

(e.g., H₂/Pd-C, Sn/HCl) 4-Methyl-1H-indol-3-amine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Methyl-1H-indol-3-amine.

Characterization Workflow
Following synthesis, the product would be purified and its structure confirmed using a suite of

analytical techniques.

Crude Product Purification
(Column Chromatography) Pure Product

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural Confirmation

Click to download full resolution via product page

Caption: General workflow for the purification and structural characterization.

Signaling Pathways and Biological Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15252986?utm_src=pdf-body
https://www.benchchem.com/product/b15252986?utm_src=pdf-body
https://www.benchchem.com/product/b15252986?utm_src=pdf-body
https://www.benchchem.com/product/b15252986?utm_src=pdf-body-img
https://www.benchchem.com/product/b15252986?utm_src=pdf-body
https://www.benchchem.com/product/b15252986?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15252986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


There is currently no specific information available in the scientific literature regarding the

involvement of 4-Methyl-1H-indol-3-amine in any signaling pathways or its specific biological

activities. Indole derivatives are known to interact with various biological targets, and further

research is required to elucidate the pharmacological profile of this particular compound.

Conclusion
This technical guide provides a summary of the predicted structural and spectroscopic

characteristics of 4-Methyl-1H-indol-3-amine. While experimental data for this specific

molecule is scarce, the information presented here, based on the analysis of related

compounds, offers a valuable starting point for researchers. The synthesis and comprehensive

characterization of 4-Methyl-1H-indol-3-amine would be a valuable contribution to the field of

medicinal and materials chemistry, enabling further exploration of its potential applications. It is

recommended that any future work on this compound includes rigorous experimental validation

of the data predicted in this guide.

To cite this document: BenchChem. [Structural Characterization of 4-Methyl-1H-indol-3-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15252986#4-methyl-1h-indol-3-amine-structural-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15252986?utm_src=pdf-body
https://www.benchchem.com/product/b15252986?utm_src=pdf-body
https://www.benchchem.com/product/b15252986?utm_src=pdf-body
https://www.benchchem.com/product/b15252986#4-methyl-1h-indol-3-amine-structural-characterization
https://www.benchchem.com/product/b15252986#4-methyl-1h-indol-3-amine-structural-characterization
https://www.benchchem.com/product/b15252986#4-methyl-1h-indol-3-amine-structural-characterization
https://www.benchchem.com/product/b15252986#4-methyl-1h-indol-3-amine-structural-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15252986?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15252986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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